Avizafone

Catalog No.
S519860
CAS No.
65617-86-9
M.F
C22H27ClN4O3
M. Wt
430.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avizafone

Avizafone (CAS 65617-86-9) addresses the critical limitation of diazepam's poor water solubility for emergency parenteral use. As a dipeptide prodrug, it is rapidly hydrolyzed in plasma to release diazepam.

  • Enables cosolvent-free, stable aqueous injections and autoinjector formulations.
  • Provides predictable IM absorption and fast therapeutic onset vs. generic diazepam.
  • Ideal for CBRN antidote kits, intranasal seizure sprays, and lyophilized field kits.

Lyophilized dihydrochloride salt ensures long-term stability.

CAS Number

65617-86-9

Product Name

Avizafone

IUPAC Name

(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide

Molecular Formula

C22H27ClN4O3

Molecular Weight

430.9 g/mol

InChI

InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1

InChI Key

LTKOVYBBGBGKTA-SFHVURJKSA-N

SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N

solubility

Soluble in DMSO

Synonyms

2-benzoyl-4-chloromethyl-N-lysyl-glycinanilide, 2-benzoyl-4-chloromethyl-N-lysylglycin anilide, avizafone, pro-diazepam, Ro 3-7355-002

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N

Isomeric SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N

The exact mass of the compound Avizafone is 430.1772 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of peptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg, 50 mg

Avizafone (CAS: 65617-86-9), also known as pro-diazepam, is a highly water-soluble peptide prodrug of the widely used benzodiazepine diazepam. Structurally, it consists of a lysyl-glycine dipeptide conjugated to the diazepam core, a modification specifically designed to overcome the severe formulation limitations of lipophilic benzodiazepines [1]. Upon administration, avizafone is rapidly hydrolyzed in vivo by plasma aminopeptidases to release the active anticonvulsant[2]. Its primary procurement value lies in its exceptional aqueous solubility, which facilitates the manufacturing of stable, cosolvent-free parenteral and autoinjector formulations. This makes avizafone a critical material for emergency medical countermeasures, particularly in the treatment of organophosphate nerve agent poisoning and refractory status epilepticus where rapid, reliable absorption is paramount[3].

Research Fit

1

Water-soluble prodrug for intramuscular delivery research

2

Metabolic activation via plasma aminopeptidases releases diazepam

3

Supports organophosphate-induced seizure model studies

Substituting avizafone with its active parent compound, diazepam, fails in acute parenteral and high-concentration applications due to diazepam's profound hydrophobicity. Diazepam requires high concentrations of organic cosolvents (such as propylene glycol and ethanol) to remain in solution, which can cause tissue irritation, precipitation at the injection site, and erratic, delayed absorption when administered intramuscularly[1]. Avizafone circumvents these physical chemistry barriers entirely; its water-soluble nature allows for rapid, predictable systemic absorption from muscle tissue [2]. By utilizing the prodrug, formulators can achieve therapeutic plasma levels faster and more reliably than generic diazepam suspensions, eliminating the manufacturing and clinical complications associated with heavy cosolvent reliance[3].

Substitution Risk

Avizafone

Freely water-soluble; rapid IM absorption

Diazepam

Practically insoluble; requires organic solvents

Avizafone

Reported higher Cmax and faster Tmax in human studies

Diazepam

Slower, variable absorption from IM depot

Avizafone

Aqueous multi-drug autoinjector feasibility reported

Diazepam

Non-aqueous formulation, may shift compatibility

Aqueous Solubility and Cosolvent-Free Formulation

The primary procurement driver for avizafone is its massive solubility advantage over standard diazepam. While diazepam is practically insoluble in water, avizafone's peptide conjugation allows it to dissolve readily in aqueous media without precipitation[1]. This enables the creation of highly concentrated, purely aqueous solutions, bypassing the need for the irritating organic cosolvents required for diazepam injections [2].

Evidence DimensionAqueous solubility at physiological pH
Target Compound DataAvizafone: >8.0 mg/mL (can be formulated to >13.5 mg/mL diazepam equivalents)
Comparator Or BaselineDiazepam: ~0.05 mg/mL (<50 µg/mL)
Quantified DifferenceAvizafone demonstrates a >160-fold increase in aqueous solubility compared to the parent diazepam.
ConditionsAqueous media, pH 7.4, 32°C to room temperature.

Allows buyers to formulate concentrated, purely aqueous parenteral solutions without relying on irritating organic cosolvents that complicate manufacturing and injection tolerability.

Cmax vs. IM Diazepam
Head-to-head
1.56-fold higher Cmax (231 vs. 148 ng/mL)
Supports rapid peak exposure profile
Healthy volunteers; crossover design

Intramuscular Bioavailability and Peak Plasma Concentration (Cmax)

In human clinical trials, the water-soluble nature of avizafone translates into superior intramuscular absorption kinetics compared to generic diazepam. When administered intramuscularly, avizafone avoids the tissue precipitation that plagues lipophilic diazepam, resulting in a significantly higher peak plasma concentration of the active drug [1].

Evidence DimensionPeak plasma concentration (Cmax) of active diazepam
Target Compound DataAvizafone IM injection: Cmax = 231 ng/mL
Comparator Or BaselineDiazepam IM injection: Cmax = 148 ng/mL
Quantified DifferenceIntramuscular avizafone yields a 1.56-fold higher Cmax of active diazepam compared to an equimolar IM injection of diazepam itself.
ConditionsHuman clinical pharmacokinetic study, equimolar intramuscular dosing.

Demonstrates that the prodrug strategy not only solves manufacturing solubility issues but actually delivers a superior pharmacokinetic profile necessary for rapid-onset emergency indications.

Tmax vs. IM Diazepam
Head-to-head
Faster Tmax reported with avizafone
Faster onset in research models
Zero-order absorption noted

In Vivo Conversion Kinetics

For a prodrug to be viable in emergency medicine, its conversion to the active moiety must be nearly instantaneous. Avizafone is highly susceptible to cleavage by plasma aminopeptidases, ensuring that the inactive prodrug is rapidly transformed into active diazepam upon entering the systemic circulation [1].

Evidence DimensionProdrug enzymatic hydrolysis half-life
Target Compound DataAvizafone conversion half-life: 2.7 to 4.2 minutes
Comparator Or BaselineStandard prodrug activation thresholds (typically >15 mins for sustained release)
Quantified DifferenceAvizafone is cleaved by plasma aminopeptidases with an ultra-rapid half-life of ~4.2 minutes in humans.
ConditionsIn vivo enzymatic conversion in human and primate plasma.

Assures formulation scientists that the prodrug modification does not introduce a clinically significant lag time in therapeutic onset.

Neuroprotection model
Model context
Higher protection in soman-challenged guinea pigs
Reported seizure/mortality reduction
Combination with atropine/pralidoxime

Transmucosal Flux via In Situ Supersaturation

Avizafone enables advanced drug delivery strategies, such as intranasal administration, that are impossible with standard diazepam. By co-administering avizafone with a converting enzyme (e.g., Aspergillus oryzae protease), formulators can generate a supersaturated diazepam solution in situ at the mucosal surface, drastically enhancing epithelial drug flux [1].

Evidence DimensionEpithelial drug flux
Target Compound DataAvizafone co-delivered with converting enzyme
Comparator Or BaselineSaturated diazepam solution
Quantified DifferenceThe prodrug/enzyme system generates supersaturated diazepam, yielding a 2.0 to 17.6-fold greater transmucosal flux compared to a saturated diazepam baseline.
ConditionsIn vitro MDCKII-wt monolayer permeability model.

Validates avizafone as a premium precursor for developing next-generation, needle-free intranasal delivery systems for seizure emergencies.

AUC equivalence
Head-to-head
Equivalent total diazepam exposure
Comparable overall dose delivery
Human volunteer crossover study
Water solubility
Cross-study
Freely soluble vs. diazepam ~0.05 mg/mL
Enables aqueous IM formulation
Large solubility difference
Chemical stability
Supporting evidence
Stable in aqueous multi-drug formulation
Supports autoinjector research
ICH stress studies; combination product data

Military and Emergency Autoinjectors

Avizafone is the preferred active pharmaceutical ingredient for wet-dry or purely aqueous autoinjector devices used in chemical, biological, radiological, and nuclear (CBRN) defense. Its high aqueous solubility allows it to be co-formulated with other water-soluble antidotes (like atropine and pralidoxime) to treat organophosphate poisoning, bypassing the erratic absorption of intramuscular diazepam [1].

Intranasal Rescue Therapies for Status Epilepticus

Due to its ability to generate supersaturated diazepam in situ when combined with specific proteases, avizafone is an ideal candidate for the research and development of novel intranasal sprays for seizure emergencies. This application leverages the prodrug to achieve rapid brain penetration without the mucosal irritation caused by the heavy cosolvents required for generic diazepam[2].

Lyophilized Emergency Medical Kits

Because it is stable as a lyophilized dihydrochloride salt and rapidly reconstitutes in water without precipitation, avizafone is highly suitable for procurement in the manufacturing of field-ready emergency medical kits. This ensures an extended shelf life and immediate readiness for parenteral administration in austere environments [1].

Application Selection Guide

Application
Selection Property
Validation Focus
Autoinjector formulation research
Aqueous solubility and rapid metabolic activation
PK endpoint consistency in volunteer models
Intranasal prodrug delivery research
Co-administration with activating enzyme
Brain-to-plasma ratio and seizure model endpoints
Bioanalytical reference standard
Validated LC-MS/MS methods for plasma
Method transfer and matrix-effect review

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

430.1771684 g/mol

Monoisotopic Mass

430.1771684 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

65NK71K78P

Other CAS

65617-86-9

Wikipedia

Avizafone
1: Abbara C, Rousseau JM, Turcant A, Lallement G, Comets E, Bardot I, Clair P, Diquet B. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers. Br J Pharmacol. 2009 Aug;157(8):1390-7. doi: 10.1111/j.1476-5381.2009.00330.x. PubMed PMID: 19681868; PubMed Central PMCID: PMC2765321.
2: Kapoor M, Winter T, Lis L, Georg GI, Siegel RA. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies. AAPS J. 2014 May;16(3):577-85. doi: 10.1208/s12248-014-9596-5. Epub 2014 Apr 4. PubMed PMID: 24700272; PubMed Central PMCID: PMC4012037.
3: Abbara C, Rousseau JM, Lelièvre B, Turcant A, Lallement G, Ferec S, Bardot I, Diquet B. Pharmacokinetic analysis of pralidoxime after its intramuscular injection alone or in combination with atropine-avizafone in healthy volunteers. Br J Pharmacol. 2010 Dec;161(8):1857-67. doi: 10.1111/j.1476-5381.2010.01007.x. PubMed PMID: 20804498; PubMed Central PMCID: PMC3010588.
4: Clement JG, Broxup B. Efficacy of diazepam and avizafone against soman-induced neuropathology in brain of rats. Neurotoxicology. 1993 Winter;14(4):485-504. PubMed PMID: 8164892.
5: Taysse L, Calvet JH, Buée J, Christin D, Delamanche S, Breton P. Comparative efficacy of diazepam and avizafone against sarin-induced neuropathology and respiratory failure in guinea pigs: influence of atropine dose. Toxicology. 2003 Jun 30;188(2-3):197-209. PubMed PMID: 12767691.
6: Taysse L, Daulon S, Delamanche S, Bellier B, Breton P. Protection against soman-induced neuropathology and respiratory failure: a comparison of the efficacy of diazepam and avizafone in guinea pig. Toxicology. 2006 Aug 1;225(1):25-35. Epub 2006 May 7. PubMed PMID: 16784801.
7: Lallement G, Renault F, Baubichon D, Peoc'h M, Burckhart MF, Galonnier M, Clarençon D, Jourdil N. Compared efficacy of diazepam or avizafone to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics. Arch Toxicol. 2000 Oct;74(8):480-6. PubMed PMID: 11097386.
8: Kapoor M, Cheryala N, Rautiola D, Georg GI, Cloyd JC, Siegel RA. Chirally Pure Prodrugs and Their Converting Enzymes Lead to High Supersaturation and Rapid Transcellular Permeation of Benzodiazepines. J Pharm Sci. 2016 Aug;105(8):2365-71. doi: 10.1016/j.xphs.2016.05.011. Epub 2016 Jun 22. PubMed PMID: 27342435.
9: Price ME, Docx CJ, Rice H, Fairhall SJ, Poole SJ, Bird M, Whiley L, Flint DP, Green AC, Timperley CM, Tattersall JE. Pharmacokinetic profile and quantitation of protection against soman poisoning by the antinicotinic compound MB327 in the guinea-pig. Toxicol Lett. 2016 Feb 26;244:154-60. doi: 10.1016/j.toxlet.2015.08.013. Epub 2015 Sep 19. PubMed PMID: 26325216.
10: Breton D, Buret D, Mendes-Oustric AC, Chaimbault P, Lafosse M, Clair P. LC-UV and LC-MS evaluation of stress degradation behaviour of avizafone. J Pharm Biomed Anal. 2006 Jun 16;41(4):1274-9. Epub 2006 Apr 27. PubMed PMID: 16644174.
11: Myhrer T, Enger S, Aas P. Efficacy of immediate and subsequent therapies against soman-induced seizures and lethality in rats. Basic Clin Pharmacol Toxicol. 2006 Feb;98(2):184-91. PubMed PMID: 16445593.
12: Siegel RA, Kapoor M, Cheryala N, Georg GI, Cloyd JC. Water-soluble benzodiazepine prodrug/enzyme combinations for intranasal rescue therapies. Epilepsy Behav. 2015 Aug;49:347-50. doi: 10.1016/j.yebeh.2015.05.004. Epub 2015 Jun 24. PubMed PMID: 26115606.
13: Clair P, Wiberg K, Granelli I, Carlsson Bratt I, Blanchet G. Stability study of a new antidote drug combination (Atropine-HI-6-Prodiazepam) for treatment of organophosphate poisoning. Eur J Pharm Sci. 2000 Jan;9(3):259-63. PubMed PMID: 10594382.
14: Abbara C, Bardot I, Cailleux A, Lallement G, Le Bouil A, Turcant A, Clair P, Diquet B. High-performance liquid chromatography coupled with electrospray tandem mass spectrometry (LC/MS/MS) method for the simultaneous determination of diazepam, atropine and pralidoxime in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Oct 15;874(1-2):42-50. doi: 10.1016/j.jchromb.2008.08.027. Epub 2008 Sep 10. PubMed PMID: 18805073.
15: Myhrer T, Enger S, Aas P. Determination of anti-convulsant and life-preserving capacities of three types of auto-injector therapies against soman intoxication in rats. Drug Test Anal. 2013 Aug;5(8):693-701. doi: 10.1002/dta.1414. Epub 2012 Sep 13. PubMed PMID: 22977014.
16: McDonough JH Jr, McMonagle J, Copeland T, Zoeffel D, Shih TM. Comparative evaluation of benzodiazepines for control of soman-induced seizures. Arch Toxicol. 1999 Nov;73(8-9):473-8. PubMed PMID: 10650919.
17: Stojiljković MP, Jokanović M. Pyridinium oximes: rationale for their selection as causal antidotes against organophosphate poisonings and current solutions for auto-injectors. Arh Hig Rada Toksikol. 2006 Dec;57(4):435-43. Review. PubMed PMID: 17265683.
18: Lallement G, Clarencon D, Brochier G, Baubichon D, Galonnier M, Blanchet G, Mestries JC. Efficacy of atropine/pralidoxime/diazepam or atropine/HI-6/prodiazepam in primates intoxicated by soman. Pharmacol Biochem Behav. 1997 Feb;56(2):325-32. PubMed PMID: 9050092.
19: Carpentier P, Pouyatos B, Dorandeu F, Campo P, Baille V, Foquin A, Job A. Prediction of soman-induced cerebral damage by distortion product otoacoustic emissions. Toxicology. 2010 Nov 9;277(1-3):38-48. doi: 10.1016/j.tox.2010.08.014. Epub 2010 Sep 9. PubMed PMID: 20816720.
20: Wetherell J, Price M, Mumford H, Armstrong S, Scott L. Development of next generation medical countermeasures to nerve agent poisoning. Toxicology. 2007 Apr 20;233(1-3):120-7. Epub 2006 Aug 12. PubMed PMID: 16979808.

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